2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a hydroxyl group, a piperazine ring, and a diphenylethanone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the pyridine ring and the hydroxyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and ensuring high yield and purity of the final product. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring and pyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives.
Scientific Research Applications
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Substituted naphthyridinone compounds: These compounds share structural similarities and are known for their T cell activation and anti-tumor activities.
Bicyclic heteroaryl substituted compounds: These compounds also exhibit significant biological activities and are used in similar research contexts.
Uniqueness
What sets 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone apart is its unique combination of functional groups and structural features
Properties
CAS No. |
6624-13-1 |
---|---|
Molecular Formula |
C24H25N3O2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C24H25N3O2/c1-19-18-26(16-17-27(19)22-14-8-9-15-25-22)23(28)24(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,19,29H,16-18H2,1H3 |
InChI Key |
UFAJFMHSGHTVER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.